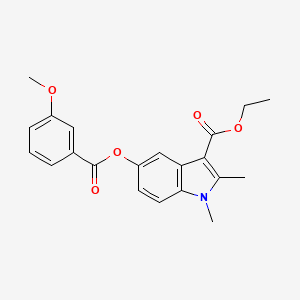
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-metoxibenzoato es un compuesto orgánico que combina un derivado de indol con un éster de metoxibenzoato
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-metoxibenzoato típicamente implica la esterificación del ácido 3-metoxibenzoico con un derivado de indol adecuado. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el uso de catalizadores de paladio y reactivos de boro en condiciones suaves, lo que la hace adecuada para sintetizar moléculas orgánicas complejas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de esterificación a gran escala utilizando catalizadores ácidos sólidos. Por ejemplo, se ha demostrado que los ácidos sólidos a base de zirconio y titanio son efectivos para catalizar la esterificación de ácidos benzoicos con alcoholes . Estos catalizadores ofrecen la ventaja de ser reutilizables y respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-metoxibenzoato puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo metoxi se puede oxidar para formar un ácido carboxílico.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de indol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir utilizando catalizadores como el cloruro de hierro(III).
Productos Principales
Oxidación: 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-carboxibenzoato.
Reducción: 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-metoxibencil alcohol.
Sustitución: Diversos derivados de indol sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-metoxibenzoato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Medicina: Se ha investigado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-metoxibenzoato implica su interacción con objetivos moleculares específicos. El anillo de indol puede participar en interacciones de apilamiento π-π con aminoácidos aromáticos en proteínas, lo que podría afectar la función de la proteína . Además, los grupos éster y metoxi pueden sufrir hidrólisis y oxidación, respectivamente, lo que lleva a la formación de metabolitos activos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-metoxibenzoico: Un análogo más simple con grupos funcionales similares.
Etil 3-metoxibenzoato: Otro derivado de éster con reactividad similar.
Ácido indol-3-acético: Un derivado de indol natural con actividad biológica.
Unicidad
El 3-(Etoxi-carbonil)-1,2-dimetilindol-5-il 3-metoxibenzoato es único debido a su combinación de un anillo de indol y un éster de metoxibenzoato. Esta característica estructural le permite participar en una amplia gama de reacciones químicas e interactuar con diversos objetivos biológicos, lo que lo convierte en un compuesto versátil para investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
ethyl 5-(3-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-5-26-21(24)19-13(2)22(3)18-10-9-16(12-17(18)19)27-20(23)14-7-6-8-15(11-14)25-4/h6-12H,5H2,1-4H3 |
Clave InChI |
KMFCVTUTKJZVLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663969.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)
![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B11664004.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11664005.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664012.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)
